3,4,8-Trimethyl-7-(2-morpholin-4-yl-2-oxoethoxy)chromen-2-one
Description
3,4,8-Trimethyl-7-(2-morpholin-4-yl-2-oxoethoxy)chromen-2-one is a synthetic coumarin derivative featuring a chromen-2-one (coumarin) core substituted with methyl groups at positions 3, 4, and 6. The 7-position is functionalized with a 2-morpholin-4-yl-2-oxoethoxy group, which introduces both polarity and hydrogen-bonding capacity due to the morpholine ring and ketone moiety.
The morpholine substituent is strategically significant, as it enhances solubility and bioavailability compared to purely hydrophobic substituents like prenyl or aryl groups .
Properties
IUPAC Name |
3,4,8-trimethyl-7-(2-morpholin-4-yl-2-oxoethoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11-12(2)18(21)24-17-13(3)15(5-4-14(11)17)23-10-16(20)19-6-8-22-9-7-19/h4-5H,6-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEIGFJGSMWILL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808682 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of dry solvents and anhydrous potassium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4,8-Trimethyl-7-(2-morpholin-4-yl-2-oxoethoxy)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
3,4,8-Trimethyl-7-(2-morpholin-4-yl-2-oxoethoxy)chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3,4,8-Trimethyl-7-(2-morpholin-4-yl-2-oxoethoxy)chromen-2-one involves its interaction with various molecular targets. It is believed to inhibit specific enzymes, thereby disrupting biological pathways essential for the survival and proliferation of certain cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent at Position 7 | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Features |
|---|---|---|---|---|---|
| Target Compound | 2-Morpholin-4-yl-2-oxoethoxy | C20H23NO6* | ~373.4 | ~3.5† | High polarity, H-bond acceptor |
| 3,4,8-Trimethyl-7-[(3-methylbut-2-enyl)oxy] | Prenyl ether | C17H20O3 | 272.34 | ~4.8‡ | Lipophilic, natural product mimic |
| 3,4,8-Trimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy] | 4-Pentylphenyl keto-ethoxy | C25H28O4 | 392.5 | 6.4 | High lipophilicity, bulky substituent |
| 8-Chloro-3-(2-thienyl)-2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-one (4d) | Fused furan + thienyl | C16H11ClO3 | 298.7 | ~3.2 | Planar fused ring, enhanced rigidity |
*Inferred from substituent analysis; †Estimated via analogy; ‡Estimated from prenyl group contribution.
Key Observations:
- The target compound’s morpholine group reduces lipophilicity (predicted XLogP3 ~3.5) compared to prenyl (XLogP ~4.8) or 4-pentylphenyl (XLogP 6.4) analogs, improving aqueous solubility .
- Furocoumarins (e.g., 4d) exhibit rigid planar structures due to fused furan rings, which may enhance DNA intercalation but reduce metabolic stability compared to non-fused analogs .
Case Study: Comparison with 3,4,8-Trimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]chromen-2-one
- Structural Differences : The 4-pentylphenyl group introduces steric bulk and extreme lipophilicity (XLogP 6.4), whereas the morpholine substituent offers hydrogen-bonding capacity.
- Pharmacokinetic Implications : The 4-pentylphenyl analog may accumulate in lipid-rich tissues, while the target compound’s morpholine group favors systemic circulation and renal excretion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
